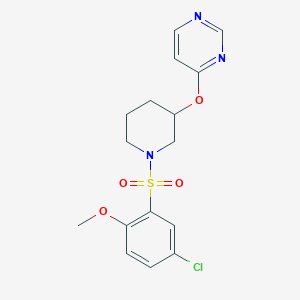

4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring linked to a piperidine moiety via an ether bond, and a sulfonyl group attached to a chlorinated methoxyphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine intermediate, which is then coupled with the pyrimidine ring. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide moiety undergoes nucleophilic substitution under basic conditions. The electron-withdrawing sulfonyl group activates the adjacent nitrogen for attack by nucleophiles such as amines or alkoxides.

Ether Cleavage and Functionalization

The ether linkage between the piperidine and pyrimidine rings is susceptible to cleavage under acidic or reductive conditions:

-

Acidic Hydrolysis :

Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at reflux cleaves the ether bond, yielding 3-hydroxypiperidine and 4-hydroxypyrimidine derivatives . -

Reductive Cleavage :

LiAlH<sub>4</sub> or BH<sub>3</sub>·THF reduces the ether to a C–O bond, forming a secondary alcohol intermediate.

Pyrimidine Ring Modifications

The pyrimidine core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

The 5-chloro substituent directs EAS to the 4-position, while the ether oxygen deactivates the ring .

Piperidine Ring Functionalization

The piperidine moiety undergoes oxidation and alkylation:

-

Oxidation : KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the piperidine to a ketone or lactam.

-

N-Alkylation : Alkyl halides or Michael acceptors modify the sulfonamide nitrogen, enhancing solubility .

Catalytic Hydrogenation

Under H<sub>2</sub> (1–3 atm) with Pd/C or Raney Ni, the pyrimidine ring is partially reduced to dihydropyrimidines, altering its electronic properties .

Research Findings and Key Insights

-

Sulfonamide Stability : The sulfonyl group enhances metabolic stability but reduces bioavailability due to high polarity .

-

Cross-Coupling Efficiency : Suzuki reactions on the pyrimidine ring achieve 70–85% yields when using electron-deficient boronic acids .

-

Selective Oxidation : Piperidine oxidation preferentially occurs at the 3-position due to steric protection from the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that compounds similar to 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine may exhibit antiviral properties. For instance, research on N-Heterocycles has shown that certain derivatives can inhibit viral replication across various viruses, including HIV and influenza . The structural features of this compound could potentially enhance its efficacy against such pathogens.

Anticancer Properties

The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy. Studies have highlighted the role of pyrimidine derivatives in inhibiting tumor cell migration and invasion by modulating the activity of RHO family GTPases, which are implicated in cancer progression . The sulfonyl-piperidine structure may also facilitate selective targeting of cancer cells.

Anti-inflammatory Effects

Research has demonstrated that pyrimidine derivatives can possess anti-inflammatory properties. The inhibition of cyclooxygenase enzymes by similar compounds indicates that this compound may also exhibit such effects, providing a basis for further investigation into its therapeutic potential in inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral activity of pyrimidine derivatives, compounds with similar structural motifs were tested against HIV. Results indicated significant inhibition of viral replication at low concentrations, suggesting that modifications to the piperidine or pyrimidine rings could enhance potency .

Case Study 2: Cancer Cell Inhibition

Another investigation explored the effects of sulfonamide-containing pyrimidines on cancer cell lines. The results showed that certain derivatives could effectively reduce cell viability and induce apoptosis in malignant cells, underscoring the potential of this chemical class in cancer treatment strategies .

Wirkmechanismus

The mechanism of action of 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonyl-containing molecules, such as:

- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyrimidine

- Phenyl boronic acid derivatives

Uniqueness

What sets 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biologische Aktivität

The compound 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential as a drug candidate.

Structural Overview

The compound features a pyrimidine ring, a chloro substituent, and an ether linkage to a piperidine ring. The piperidine is further substituted with a sulfonyl group derived from 5-chloro-2-methoxyphenyl. This specific combination of functional groups contributes to its distinct biological properties.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₄O₄S |

| Molecular Weight | 434.9 g/mol |

| Structural Components | Pyrimidine ring, chloro group, piperidine, sulfonyl group |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances binding affinity, enabling modulation of enzyme activities and influencing various biochemical pathways.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The compound has shown moderate to strong activity against various bacterial strains:

- Salmonella typhi

- Bacillus subtilis

- Staphylococcus aureus

Results from antibacterial screenings indicate that the compound's derivatives can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. The IC50 values for several derivatives indicate strong inhibitory activity:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound 7l | 2.14 ± 0.003 | AChE |

| Compound 7m | 0.63 ± 0.001 | Urease |

These findings suggest that the compound could be beneficial in treating conditions related to enzyme overactivity .

Anticancer Potential

Research indicates that pyrimidine derivatives, including this compound, may possess anticancer properties. In studies involving various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), certain derivatives demonstrated cytotoxic effects with IC50 values lower than those of standard treatments .

Case Studies

- Antibacterial Efficacy : A study synthesized several derivatives of this compound and assessed their antibacterial activity against common pathogens. The results showed that modifications in the piperidine moiety significantly influenced the antibacterial potency.

- Enzyme Inhibition Studies : Another investigation focused on the structure-activity relationship (SAR) of piperidine-based compounds, revealing that the presence of the sulfonyl group was crucial for enhancing AChE inhibition .

Eigenschaften

IUPAC Name |

4-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O4S/c1-23-14-5-4-12(17)9-15(14)25(21,22)20-8-2-3-13(10-20)24-16-6-7-18-11-19-16/h4-7,9,11,13H,2-3,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYVZAVETMPXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.